molecular formula C38H64N8O13 B1140513 L-156602 CAS No. 125528-51-5

L-156602

Cat. No. B1140513
CAS RN: 125528-51-5
M. Wt: 840.5
InChI Key:
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Description

L-156602 is a cyclic depsipeptide antibiotic . It is an antagonist of the complement component 5A (C5a) receptor . It has been found to have anti-inflammatory activity in mice and is active against Gram-positive bacteria .


Synthesis Analysis

This compound can undergo selective and synthetically useful functional group transformations . This suggests that it could be applicable to a wide variety of other synthetic and naturally occurring polypeptides .


Molecular Structure Analysis

The molecular structure of this compound has been determined by spectroscopic studies . It is a cyclic depsipeptide with a molecular weight of 840.96 and a molecular formula of C38H64N8O13 .


Chemical Reactions Analysis

This compound has been found to have unique immunomodulating effects on inflammatory reactions . It does not suppress serotonin- and carrageenan-induced inflammation but completely suppresses concanavalin A-induced inflammation .


Physical And Chemical Properties Analysis

This compound is a solid substance that is soluble in DMF, DMSO, and ethanol . Its CAS Number is 125228-51-5 .

Mechanism of Action

L-156602 acts as an antagonist of the C5a receptor . It inhibits inflammation and the migration of monocytes and neutrophils to the infiltrating site in mouse inflammatory models . It also suppresses the efferent phase of delayed-type hypersensitivity (DTH) .

Safety and Hazards

According to its Safety Data Sheet, L-156602 is not classified according to the Globally Harmonized System (GHS) . It does not pose any special hazards .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of L-156602 involves the condensation of two key intermediates, 2-(2-amino-1,3-thiazol-4-yl)acetic acid and 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "2-(2-amino-1,3-thiazol-4-yl)acetic acid", "2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione", "Ethyl chloroformate", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the amino group of 2-(2-amino-1,3-thiazol-4-yl)acetic acid with ethyl chloroformate and triethylamine to yield ethyl 2-(2-chloroformate-1,3-thiazol-4-yl)acetate.", "Step 2: Condensation of ethyl 2-(2-chloroformate-1,3-thiazol-4-yl)acetate with 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione in the presence of sodium hydroxide to yield the intermediate product.", "Step 3: Hydrolysis of the ethyl ester group of the intermediate product with hydrochloric acid to yield the corresponding carboxylic acid.", "Step 4: Neutralization of the carboxylic acid with sodium bicarbonate to yield the sodium salt of the carboxylic acid.", "Step 5: Conversion of the sodium salt of the carboxylic acid to the free acid form with hydrochloric acid.", "Step 6: Purification of the free acid form of the product by recrystallization from methanol and acetic acid.", "Step 7: Conversion of the free acid form of the product to the diethyl ether salt form by treatment with diethyl ether.", "Step 8: Purification of the diethyl ether salt form of the product by recrystallization from methanol and water." ] }

CAS RN

125528-51-5

Molecular Formula

C38H64N8O13

Molecular Weight

840.5

Appearance

White solid off white light tan

Origin of Product

United States

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